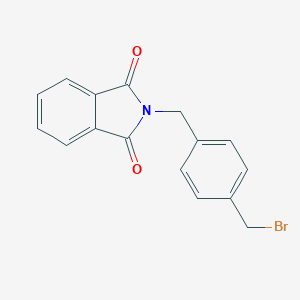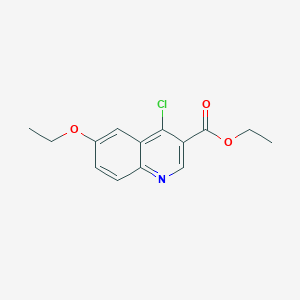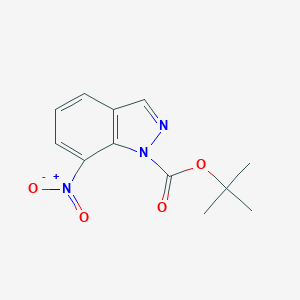
1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used extensively in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-oxygen, and a methyl group at the 5-position of the uridine base. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine . The reaction is monitored by thin-layer chromatography (TLC) to ensure complete protection. The next step involves the methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) . The final product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to confirm its identity and purity.
化学反应分析
Types of Reactions
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine undergoes various chemical reactions, including:
Substitution: The methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a base.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid (DCA), trichloroacetic acid (TCA), toluene, dichloromethane, acetonitrile.
Substitution: Methyl iodide (MeI), sodium hydride (NaH), potassium carbonate (K2CO3), anhydrous methylene chloride.
Major Products Formed
科学研究应用
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process . The methylation at the 2’-oxygen and 5-position enhances the stability and binding affinity of the nucleoside, making it more resistant to enzymatic degradation and improving its hybridization properties .
相似化合物的比较
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the 2’-methyl group and has a thymine base instead of uridine.
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the 2’-methyl group.
5’-O-(Dimethoxytrityl)-2’-o-methyluridine: Similar in structure but lacks the 5-methyl group.
Uniqueness
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is unique due to the presence of both the 2’-methyl and 5-methyl groups, which enhance its stability and functionality compared to other similar compounds. These modifications make it particularly valuable in applications requiring high stability and specificity, such as therapeutic oligonucleotides and molecular probes .
属性
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-NODMTMHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)






![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)

